4-氧代-N-(氧杂环-2-基甲基)-3-戊基-2-硫代亚胺-1H-喹唑啉-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

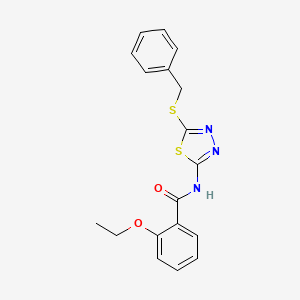

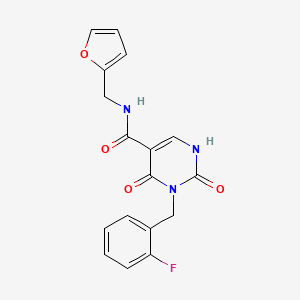

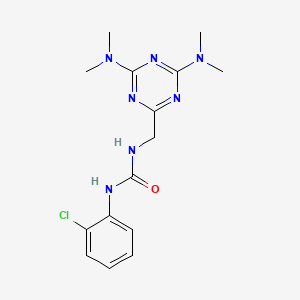

The compound 4-oxo-N-(oxolan-2-ylmethyl)-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a derivative of quinazoline, a bicyclic aromatic compound that has garnered interest due to its potential pharmacological activities. Quinazoline derivatives have been explored for various biological activities, including anti-HIV properties as seen in the synthesis and evaluation of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives . Although the specific compound is not directly mentioned in the provided papers, the general chemical framework is related to the structures studied for their potential as HIV integrase inhibitors .

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves the formation of the bicyclic quinazoline core followed by functionalization at various positions on the ring. For instance, the synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives includes the confirmation of structures by spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and ESI or HRMS spectra . Another related synthesis involves the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a "green" synthesis due to its environmentally friendly solvent choice and high yields . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The specific substituents on the quinazoline core can significantly influence the molecular conformation and properties. For example, the study of 4-oxo-N-phenyl-4H-chromene-2-carboxamide revealed that the compound crystallizes in a specific space group and exhibits an anti-rotamer conformation about the C-N bond . This level of structural detail is crucial for understanding the molecular interactions and potential biological activities of the compound.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, particularly at functionalizable sites such as the 4-oxo position and the carboxamide moiety. The reactivity of these sites can be exploited to introduce different substituents, which can alter the biological activity of the compound. The papers provided do not detail specific reactions for the compound , but they do offer examples of reactions involving similar quinazoline structures, such as cyclization reactions to form alkanoic acids and their esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For instance, the crystallization behavior and the formation of polymorphs, as observed in the study of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, are important physical properties that can impact the compound's application and handling . The solubility in water, as mentioned in the green synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides, is another key property that can influence the compound's suitability for biological studies .

科学研究应用

合成和表征

喹唑啉衍生物,包括4-氧代-N-(氧杂环-2-基甲基)-3-戊基-2-硫代亚胺-1H-喹唑啉-7-甲酰胺,被合成以探索它们的药理学潜力和构效关系。这些化合物被评估了各种生物活性,包括在大鼠中的利尿、降压和抗糖尿病潜力,展示了喹唑啉衍生物在药物发现中的多功能性 (Rahman et al., 2014).

抗病毒活性

对抗病毒剂的探索导致了4-氧代-喹喔啉和喹唑啉衍生物针对各种病毒的合成和评估。研究表明,这些化合物表现出潜在的HIV整合酶抑制活性,突出了它们在开发针对病毒感染的新疗法中的相关性 (Yi-sheng Xu et al., 2009).

抗肿瘤和抗菌剂

喹唑啉衍生物作为抗肿瘤和抗菌剂的潜力被研究。2-氨基-4-氧代-5-取代-吡咯并[2,3-d]嘧啶等化合物对胸苷酸合成酶(TS)表现出抑制活性,TS是DNA合成中的关键酶,表明它们在癌症治疗和作为抗菌剂中的潜力 (Gangjee et al., 1996).

抗分枝杆菌活性

对喹唑啉衍生物抗分枝杆菌特性的研究表明,一些合成的化合物对结核分枝杆菌菌株和其他非典型分枝杆菌表现出显着的活性。这表明在治疗结核病和相关疾病中具有潜在的应用 (J. Kuneš et al., 2000).

抗真菌和抗癌特性

对喹唑啉衍生物的进一步探索包括对其抗真菌和抗癌活性的评估。这些研究提供了此类化合物在治疗各种癌症和真菌感染中的治疗潜力的见解,展示了喹唑啉衍生物提供的广泛生物活性 (Nowak et al., 2015).

属性

IUPAC Name |

4-oxo-N-(oxolan-2-ylmethyl)-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S/c1-2-3-4-9-22-18(24)15-8-7-13(11-16(15)21-19(22)26)17(23)20-12-14-6-5-10-25-14/h7-8,11,14H,2-6,9-10,12H2,1H3,(H,20,23)(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLKMFNUQOCQFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3CCCO3)NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-N-(oxolan-2-ylmethyl)-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2518580.png)

![4-isopropyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2518589.png)

![1,7-dimethyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518593.png)